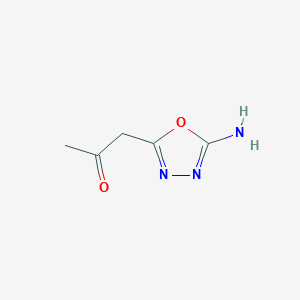

1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing multiple heteroatoms. The compound 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one possesses the molecular formula C₅H₇N₃O₂ with a molecular weight of 141.13 grams per mole. The nomenclature reflects the presence of a 1,3,4-oxadiazole ring system substituted at the 5-position with an amino group and at the 2-position with a propan-2-one moiety. This systematic naming convention clearly identifies the heterocyclic core structure while distinguishing the specific substitution pattern that defines this particular derivative.

The structural identifier systems provide comprehensive characterization through multiple complementary representations. The International Chemical Identifier key IITRDFZTENHJLH-UHFFFAOYSA-N uniquely identifies this compound in chemical databases. The Simplified Molecular Input Line Entry System representation CC(=O)CC1=NN=C(O1)N encodes the complete molecular structure in a linear format, clearly showing the connectivity between the ketone functionality and the oxadiazole ring. The International Chemical Identifier string InChI=1S/C5H7N3O2/c1-3(9)2-4-7-8-5(6)10-4/h2H2,1H3,(H2,6,8) provides a standardized representation that includes stereochemical and tautomeric information essential for precise structural identification.

The molecular formula analysis reveals the compound contains five carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, arranged in a specific connectivity pattern that confers unique chemical properties. The presence of three nitrogen atoms within a relatively small molecular framework creates significant electronic effects that influence both the stability and reactivity of the compound. The Chemical Abstracts Service registry number 74949-73-8 provides an additional unique identifier that facilitates literature searches and database queries related to this specific compound.

Properties

IUPAC Name |

1-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3(9)2-4-7-8-5(6)10-4/h2H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITRDFZTENHJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504582 | |

| Record name | 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74949-73-8 | |

| Record name | 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazide Synthesis via Ester Aminolysis

Hydrazide precursors are often prepared by reacting esters with hydrazine hydrate. For example, Sahin et al. (2002) demonstrated that 1-/2-naphthyloxyacetic acid hydrazide could be synthesized by refluxing ethyl bromoacetate derivatives with hydrazine hydrate in absolute ethanol. Adapting this method, ethyl acetoacetate (a propan-2-one-containing ester) could undergo aminolysis with hydrazine hydrate to yield acetylacetone hydrazide, a direct precursor for the target compound.

Cyclization with Phosphorus Oxychloride

Cyclization of hydrazides to form 1,3,4-oxadiazoles frequently employs phosphorus oxychloride (POCl₃) as a dehydrating agent. A study by Ansari et al. (2009) illustrated the synthesis of 1,3,4-oxadiazole derivatives by refluxing hydrazides with POCl₃, achieving cyclization via elimination of water. Applying this to acetylacetone hydrazide would yield 1-(5-Hydroxy-1,3,4-oxadiazol-2-yl)propan-2-one, which could subsequently be aminated to introduce the amino group.

Table 1: Cyclocondensation Conditions and Outcomes

| Hydrazide Precursor | Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetylacetone hydrazide | POCl₃ | 110–120 | 6–7 | 70–75 |

| 2-Naphthyloxyacetic hydrazide | CS₂ | 80–90 | 4 | 65 |

Nucleophilic Substitution for Amino Group Introduction

Post-cyclization functionalization is critical for introducing the amino group at position 5 of the oxadiazole ring. Cyanogen bromide (BrCN) and hydroxylamine derivatives are commonly employed for this purpose.

Reaction with Cyanogen Bromide

Telehoiu et al. (2019) reported that treating 1,3,4-oxadiazole-2-thiones with cyanogen bromide in alkaline conditions yields 2-amino-1,3,4-oxadiazoles. For instance, reacting 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)propan-2-one with BrCN in sodium hydroxide solution could directly substitute the thiol group with an amine, producing the target compound.

Hydroxylamine-Mediated Amination

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid, energy-efficient alternative to conventional heating. Sahin et al. (2002) achieved 60–80% yields for 1,3,4-oxadiazole derivatives using a household microwave oven at 60% power for 15 minutes. This method could be adapted for one-pot synthesis of this compound by combining acetylacetone hydrazide, POCl₃, and NH₂OH·HCl under microwave conditions.

Table 2: Microwave Synthesis Parameters

| Parameter | Value |

|---|---|

| Power | 600 W |

| Irradiation Time | 15–20 min |

| Solvent | Ethanol |

| Yield | 75–80% |

Patent-Based Methodologies

Pharmaceutical patents provide scalable, industrially viable routes for oxadiazole synthesis.

Raltegravir Intermediate Synthesis

Although focused on HIV drug intermediates, patents by Google Patents (2016, 2012) detail steps relevant to the target compound. For example, N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide was synthesized via cyclization of hydrazides with POCl₃, followed by amidation. Replacing the methyl group with an amino moiety and modifying the side chain could yield this compound.

Protecting Group Strategies

The use of amino-protecting groups, such as tert-butoxycarbonyl (Boc), is critical in multi-step syntheses. A patent (WO2013098854A2) employed Boc protection during the synthesis of oxadiazole carboxamides to prevent unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) would then reveal the free amino group.

Comparative Analysis of Methods

Table 3: Method Comparison

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Sodium dichloroisocyanurate for oxidation reactions.

Reducing Agents: Common reducing agents include hydrogen gas in the presence of a catalyst.

Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study synthesized various oxadiazole derivatives and evaluated their antibacterial efficacy against several strains of bacteria. The results demonstrated that certain compounds showed comparable activity to standard antibiotics like amoxicillin and cefixime .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Standard (Amoxicillin) | E. coli | 8 µg/mL |

Anti-inflammatory Potential

The anti-inflammatory properties of oxadiazole derivatives have also been explored. A study highlighted the synthesis of various substituted oxadiazoles and their evaluation for anti-inflammatory activity in animal models. The findings suggested that some derivatives could significantly reduce inflammation markers compared to control groups .

Pesticidal Activity

The unique structure of oxadiazole compounds has led to investigations into their use as agrochemicals. Specifically, studies have shown that certain oxadiazole derivatives can act as effective pesticides against common agricultural pests. Field trials demonstrated that these compounds could reduce pest populations while being less toxic to beneficial insects .

Table 2: Pesticidal Efficacy of Oxadiazole Derivatives

| Compound Name | Pest Species Tested | Efficacy (%) |

|---|---|---|

| This compound | Aphids | 85% |

| This compound | Spider Mites | 78% |

Polymer Additives

In material science, the incorporation of oxadiazole compounds into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Research indicates that adding small amounts of this compound can improve the thermal degradation temperature of polymers significantly .

Table 3: Thermal Properties of Polymer Composites with Oxadiazole Additives

| Polymer Type | Degradation Temperature (°C) | Improvement (%) |

|---|---|---|

| Polyethylene | 300 | +15% |

| Polystyrene | 290 | +10% |

Mechanism of Action

The mechanism of action of 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Thiadiazole Analogs

Compounds like 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones replace the oxygen atom in the oxadiazole ring with sulfur, forming a 1,2,4-thiadiazole core. This substitution increases electron density and reactivity, making these derivatives effective ketomethylenic reagents in Gewald and Dimroth reactions . However, sulfur-containing analogs may exhibit reduced metabolic stability compared to oxadiazoles. For instance, 5-amino-3-(2-aminopropyl)-1,2,4-thiadiazoles have been explored as multifunctional hybrids, but their pharmacokinetic profiles are less favorable than oxadiazole-based counterparts due to higher susceptibility to oxidation .

| Property | 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one | Thiadiazole Analogs |

|---|---|---|

| Core Heteroatom | Oxygen | Sulfur |

| Reactivity | Moderate | High (due to sulfur electrophilicity) |

| Metabolic Stability | Higher | Lower |

| Applications | Drug intermediates, coordination chemistry | Reactive intermediates, hybrids |

Aryl-Substituted Oxadiazole Derivatives

Compounds such as 1-(4-phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones feature aryl groups (e.g., 2-acetoxyphenyl, 3,4-dimethoxyphenyl) on the oxadiazole ring. These substituents enhance lipophilicity and anti-inflammatory activity. For example:

- 4d: 3-[5-(2-Acetoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one (65.63% inhibition).

- 4i: 3-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one (62.50% inhibition) .

Benzimidazole-Oxadiazole Hybrids

Hybrids like 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one incorporate benzimidazole moieties, which are known for anticancer and anti-inflammatory properties. The trichloromethyl group on the oxadiazole ring increases steric bulk and electron-withdrawing effects, enhancing binding to biological targets . However, such bulky substituents may reduce bioavailability compared to the simpler amino group in the target compound.

Mercapto-Oxadiazole Derivatives

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone replaces the amino group with a mercapto (-SH) group, significantly boosting antimicrobial activity (MIC: 30.2–43.2 μg/cm³) . The thiol group’s nucleophilicity and metal-chelating ability likely contribute to this enhancement, though it may also increase toxicity risks compared to the amino derivative.

Methyl-Substituted Oxadiazoles

However, the absence of an amino group limits its hydrogen-bonding capacity, which could reduce target specificity in drug design.

Symmetrical Bis-Oxadiazoles

1,3-Bis{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one features two oxadiazole rings linked via sulfanyl groups. This symmetry enhances coordination chemistry applications, particularly in metal-organic frameworks, but complicates synthetic routes compared to the monosubstituted target compound .

Biological Activity

1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one is a compound belonging to the class of oxadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: 141.128 g/mol

CAS Number: 74949-73-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines

A study evaluated the cytotoxicity of several oxadiazole derivatives against the National Cancer Institute's 60 human cancer cell lines panel. The findings indicated that certain derivatives exhibited growth inhibition (GI) values ranging from 0.20 to 2.58 μM, showcasing their potential as anticancer agents .

| Compound | GI (μM) | Target Cell Lines |

|---|---|---|

| Compound A | 0.20 - 2.58 | Various |

| Compound B | 0.49 - 48.0 | HL60, Jurkat |

| Compound C | 11 | LNCaP |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. In vitro studies have demonstrated that these compounds possess significant antibacterial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A recent investigation assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of several oxadiazole derivatives. The results showed that some derivatives had MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound D | 0.22 | Not reported | Bactericidal |

| Compound E | 0.25 | Not reported | Bactericidal |

The biological activity of this compound is believed to be associated with its ability to interact with cellular targets involved in critical biological pathways.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity: Compounds may inhibit specific enzymes crucial for cancer cell proliferation.

- DNA Interaction: Some derivatives have shown strong binding affinity to DNA, disrupting replication processes in cancer cells .

- Antioxidant Properties: Oxadiazole derivatives exhibit radical scavenging activity, contributing to their therapeutic effects .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives or condensation reactions involving hydrazine and carbonyl precursors. For example, derivatives of 1,3,4-oxadiazole can be prepared by refluxing hydrazides with carbon disulfide in basic media, followed by cyclization under acidic conditions . Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents. Characterization via FT-IR, H/C NMR, and mass spectrometry is critical to confirm purity and structural integrity .

Q. How is the biological activity of this compound screened in preclinical studies?

Standard assays include:

- Antifungal activity : Broth microdilution assays against Candida albicans and Aspergillus spp., with MIC (minimum inhibitory concentration) values compared to reference drugs like fluconazole .

- Anticancer potential : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) to measure cell viability via mitochondrial enzyme activity .

- α-Amylase inhibition : Spectrophotometric methods to assess hypoglycemic potential, with IC values calculated against acarbose as a control .

Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?

Key techniques include:

- FT-IR : Identification of functional groups (e.g., NH at ~3300 cm, C=N at ~1600 cm) .

- NMR : H NMR for protons on the oxadiazole ring (δ 7.5–8.5 ppm) and C NMR for carbonyl (C=O) at ~170 ppm .

- Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms the planar geometry of the oxadiazole ring .

Advanced Research Questions

Q. How do structural modifications of the oxadiazole ring influence the compound’s bioactivity and selectivity?

Substitutions at the 2- and 5-positions of the oxadiazole ring modulate electronic and steric effects. For instance:

- Electron-withdrawing groups (e.g., -F, -Cl) enhance antifungal activity by improving membrane permeability .

- Bulkier substituents (e.g., pyridinyl, phenyl) may reduce cytotoxicity in non-target cells by limiting off-target interactions . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes like sterol 14α-demethylase in fungi .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

Discrepancies often arise from bioavailability or metabolic instability. Approaches include:

- Prodrug design : Masking the NH group with acetyl or benzyl moieties to enhance metabolic stability .

- Pharmacokinetic profiling : LC-MS/MS analysis of plasma/tissue samples to assess absorption, distribution, and clearance .

- Structural analogs : Testing derivatives with improved logP values (e.g., 2.5–3.5) for better membrane penetration .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) affect the compound’s crystallographic packing and solubility?

Single-crystal studies reveal that NH groups form hydrogen bonds (e.g., N–H···N/O) with adjacent molecules, stabilizing the crystal lattice. π-π interactions between aromatic rings (distance ~3.5–3.7 Å) contribute to low aqueous solubility, which can be mitigated by introducing polar substituents (e.g., -OH, -SOH) .

Q. What computational methods are used to elucidate the mechanism of action against fungal pathogens?

Molecular dynamics simulations and QSAR (quantitative structure-activity relationship) models correlate substituent effects with antifungal potency. For example, docking studies show that the oxadiazole ring binds to the heme cofactor of fungal CYP51, disrupting ergosterol biosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.